molecular formula C16H9N7O2S2 B5410830 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole

5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B5410830
M. Wt: 395.4 g/mol
InChI Key: MOLAEJMAOSLVHB-UHFFFAOYSA-N
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Description

5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Properties

IUPAC Name

5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N7O2S2/c1-22-10-5-3-2-4-8(10)12-15(22)17-16(19-18-12)26-11-7-6-9-13(21-27-20-9)14(11)23(24)25/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLAEJMAOSLVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C5=NSN=C5C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole typically involves multiple steps. One common synthetic route includes the formation of the triazinoindole core, followed by the introduction of the sulfanyl and nitro groups. The reaction conditions often require the use of specific solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .

Comparison with Similar Compounds

Compared to other similar compounds, 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole is unique due to its specific structure and functional groups. Similar compounds include other triazinoindole derivatives, which may have different substituents on the indole or triazine rings. These structural differences can lead to variations in their chemical reactivity and biological activity .

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